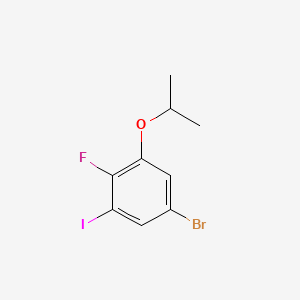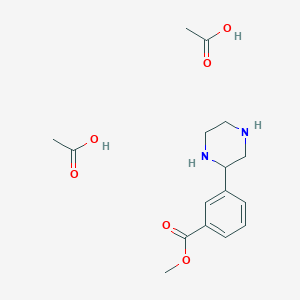![molecular formula C9H16ClN3O3 B14022258 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea CAS No. 56323-45-6](/img/structure/B14022258.png)
1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a nitrosourea group, which is known for its alkylating properties. This compound has garnered interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea typically involves the reaction of 1-(2-chloroethyl)-3-cyclohexylurea with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosourea compound. The process involves the following steps:
Preparation of 1-(2-chloroethyl)-3-cyclohexylurea: This intermediate is synthesized by reacting 2-chloroethylamine with cyclohexyl isocyanate.
Nitrosation: The intermediate is then treated with nitrous acid to form the nitrosourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group to an amine.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential use as an anticancer agent due to its alkylating properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea involves its ability to alkylate DNA and other cellular components. The nitrosourea group forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-chloroethyl)-3-cyclohexylurea: A precursor in the synthesis of the nitrosourea compound.
1-(2-chloroethyl)-3-(hydroxyethyl)urea: Another nitrosourea compound with similar alkylating properties.
Uniqueness
1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively alkylate DNA makes it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
56323-45-6 |
|---|---|
Formule moléculaire |
C9H16ClN3O3 |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea |
InChI |
InChI=1S/C9H16ClN3O3/c10-4-5-13(12-16)9(15)11-7-2-1-3-8(14)6-7/h7-8,14H,1-6H2,(H,11,15)/t7-,8+/m0/s1 |
Clé InChI |
RLVBEHFQVMKVOD-JGVFFNPUSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H](C1)O)NC(=O)N(CCCl)N=O |
SMILES canonique |
C1CC(CC(C1)O)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


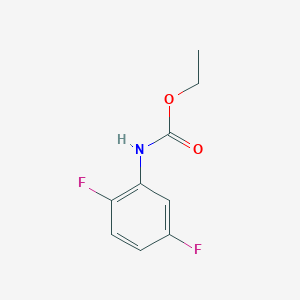
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
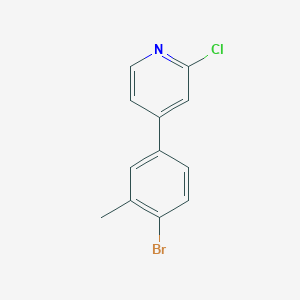

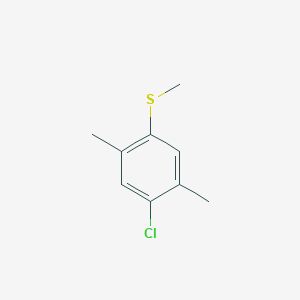

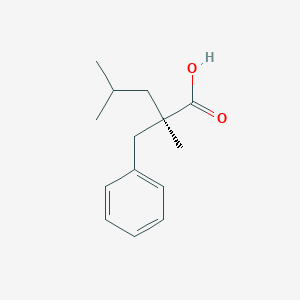
![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
